

IUPAC name for 6-Aminohexanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Aminohexanenitrile

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An In-depth Technical Guide to **6-Aminohexanenitrile**

Abstract

This technical guide provides a comprehensive overview of **6-amino hexanenitrile**, a bifunctional molecule of significant interest in polymer chemistry and as a synthetic intermediate. The document details its chemical identity, physicochemical properties, synthesis protocols, key chemical reactions, and applications, with a particular focus on its role as a precursor to Nylon-6. Safety and handling information is also provided. This guide is intended for researchers, scientists, and professionals in chemical synthesis and drug development.

Introduction

6-Aminohexanenitrile, also known as 6-aminocapronitrile, is an aliphatic amino-nitrile. It contains both a primary amine and a nitrile functional group, making it a valuable and versatile building block in organic synthesis. Its primary industrial significance lies in its role as a monomer for the synthesis of polyamide-6 (Nylon-6), offering an alternative pathway to the conventional ring-opening polymerization of ϵ -caprolactam. This guide consolidates technical data, experimental procedures, and applications relevant to this compound.

Nomenclature and Chemical Identifiers

The systematic and unambiguous identification of a chemical compound is crucial for scientific communication and safety.

- IUPAC Name: **6-amino hexanenitrile**[\[1\]](#)

- Synonyms: 6-Aminocapronitrile, ω -Aminocapronitrile, 5-Cyanopentylamine, 6-Aminohexanonitrile[1][2][3]
- CAS Number: 2432-74-8[1][2][3]
- Molecular Formula: C₆H₁₂N₂[1][2][4]
- SMILES: NCCCCCC#N[4]
- InChIKey: KBMSFJFLSXLIDJ-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

The physical and chemical properties of **6-aminohexanenitrile** are summarized in Table 1. The compound is a colorless liquid under standard conditions.

Table 1: Physicochemical Properties and Identifiers for **6-Aminohexanenitrile**

Property	Value	Reference(s)
Molecular Weight	112.17 g/mol	[1][2]
Physical Description	Colorless Liquid	[1]
Melting Point	-31.4 °C	[2]
Boiling Point	129-132 °C @ 26 Torr (401.2 K @ 0.036 bar)	[2][5]
Refractive Index	1.4475	[4]
CAS Registry Number	2432-74-8	[1][2][3]
EC Number	219-409-2	[1][4]

Synthesis Protocols

The most common industrial route to **6-aminohexanenitrile** is the selective partial hydrogenation of adiponitrile.

Catalytic Hydrogenation of Adiponitrile

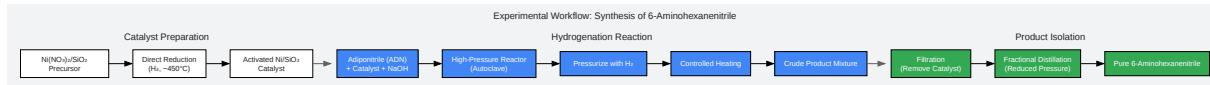
This process involves the reduction of one of the two nitrile groups of adiponitrile (ADN) to a primary amine. The reaction must be carefully controlled to prevent the further hydrogenation of the second nitrile group, which would yield hexamethylenediamine (HMD), or other side reactions.

Experimental Protocol:

A detailed experimental protocol for the liquid-phase hydrogenation of adiponitrile is described below, based on studies with supported nickel catalysts.[\[2\]](#)[\[4\]](#)[\[6\]](#)

- **Catalyst Preparation:** A supported nickel catalyst, such as Ni/SiO₂ or Ni/Al₂O₃, is prepared. For instance, a highly dispersed Ni/SiO₂ catalyst can be synthesized by the direct reduction of a Ni(NO₃)₂/SiO₂ precursor.[\[2\]](#)[\[6\]](#) Promoters like K₂O or La₂O₃ may be added to improve selectivity and catalyst stability.[\[1\]](#)
- **Reaction Setup:** The hydrogenation is typically carried out in a high-pressure reactor (autoclave).
- **Reaction Execution:** The supported Ni catalyst is placed in the reactor along with the adiponitrile substrate. The reaction is conducted in the liquid phase.
- **Reaction Conditions:**
 - **Temperature:** A reduction temperature of around 450 °C is often used for catalyst preparation to suppress side reactions.[\[4\]](#)
 - **Pressure:** The reaction is performed under hydrogen pressure.
 - **Additives:** An additive such as NaOH is often introduced into the reactor to improve the selectivity towards the primary amine products (**6-aminohexanenitrile** and hexamethylenediamine) to over 90%.[\[2\]](#)[\[6\]](#)
- **Product Isolation and Purification:** After the reaction, the catalyst is filtered off. The product mixture is then purified, typically by distillation under reduced pressure, to isolate **6-**

aminohexanenitrile from unreacted adiponitrile, hexamethylenediamine, and other byproducts.



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Workflow for the catalytic hydrogenation of adiponitrile.

Chemical Reactivity and Applications

The dual functionality of **6-amino hexanenitrile** makes it a key intermediate in the synthesis of important polymers and other chemicals.

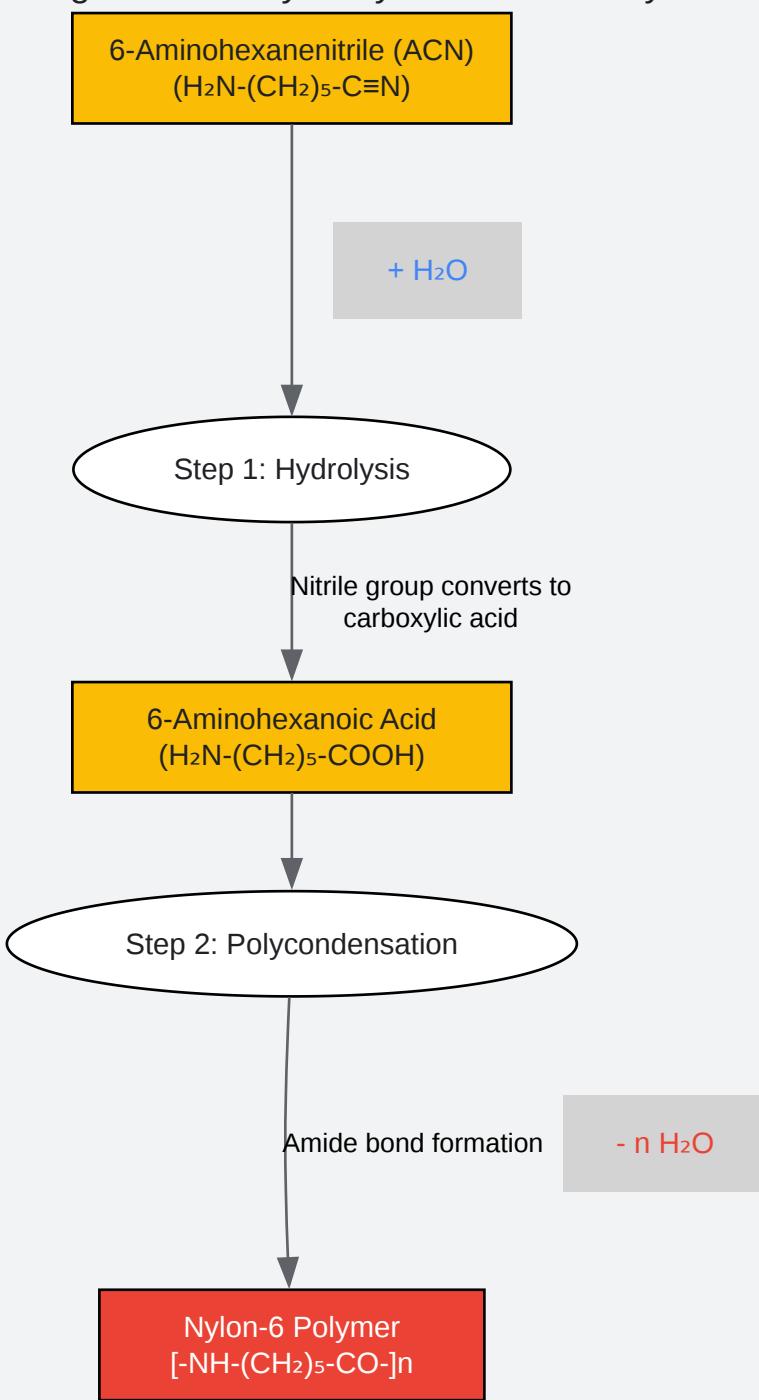
Synthesis of Nylon-6

6-Aminohexanenitrile (ACN) serves as a direct monomer for the synthesis of Nylon-6, bypassing the need for ϵ -caprolactam. The process involves two main steps: the hydrolysis of the nitrile group to a carboxylic acid, followed by polycondensation.

- **Hydrolysis:** In the presence of water, the nitrile group of ACN is hydrolyzed to form 6-amino hexanoic acid.
- **Polycondensation:** At elevated temperatures, the 6-amino hexanoic acid monomers undergo a condensation polymerization reaction. The amine group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This process repeats to form the long polymer chains of Nylon-6.

To achieve a high molecular weight polymer (15,000–20,000 g/mol), a conversion rate exceeding 99% is necessary.^[7]

Logical Pathway: Polymerization to Nylon-6

[Click to download full resolution via product page](#)*Pathway from 6-Aminohexanenitrile to Nylon-6.*

Synthesis of ε-Caprolactam

6-Aminohexanenitrile can be converted into ϵ -caprolactam, the primary monomer for industrial Nylon-6 production. This process involves hydrolysis of the nitrile followed by an intramolecular cyclization (lactamization). This can be achieved in a continuous-flow system using high-temperature water, which acts as the solvent, reactant, and catalyst, achieving yields of up to 90%.^[5]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **6-aminohexanenitrile**.

- Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks for the amine (N-H stretching) and nitrile (C≡N stretching) functional groups.^[1]
- Mass Spectrometry (MS): Mass spectra are available for this compound, aiding in the determination of its molecular weight and fragmentation pattern.^[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Safety and Handling

Proper safety precautions must be observed when handling **6-aminohexanenitrile** due to its potential hazards.

Table 2: GHS Hazard Information for **6-Aminohexanenitrile**

Hazard Code	Description	Reference(s)
H302	Harmful if swallowed	[1] [7]
H315	Causes skin irritation	[1] [7]
H319	Causes serious eye irritation	[1] [7]
H322	Harmful if inhaled	[1]
H335	May cause respiratory irritation	[1] [7]
H314	Causes severe skin burns and eye damage (at high concentrations)	[1]

Handling and First Aid:

- Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye protection.[\[7\]](#) Avoid contact with skin and eyes and prevent the formation of aerosols.[\[7\]](#)
- Skin Contact: Wash off immediately with plenty of soap and water.[\[8\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[\[8\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[\[7\]](#)
- Ingestion: Rinse mouth and seek medical help.[\[7\]](#)

Role in Drug Development

While **6-aminohexanenitrile** itself is not a pharmaceutical, the nitrile group is a recognized pharmacophore in drug design. Nitriles are often used as bioisosteres for carbonyl groups, acting as hydrogen bond acceptors. They are present in a variety of pharmaceuticals where they contribute to binding affinity and metabolic stability. The primary amine group also offers a site for further chemical modification, making bifunctional molecules like **6-aminohexanenitrile** potentially useful starting materials or scaffolds for the synthesis of novel therapeutic agents.

However, there is currently no widespread, direct application of **6-aminohexanenitrile** in signaling pathway research or as a key intermediate in major drug pipelines.

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- To cite this document: BenchChem. [IUPAC name for 6-Aminohexanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265705#iupac-name-for-6-aminohexanenitrile>]

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